molecular formula C10H22N2S B13022686 N1-Ethyl-N1-propyl-N2-(thietan-3-yl)ethane-1,2-diamine

N1-Ethyl-N1-propyl-N2-(thietan-3-yl)ethane-1,2-diamine

Cat. No.: B13022686
M. Wt: 202.36 g/mol
InChI Key: ALEKXNJPVULTSH-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-propyl-N2-(thietan-3-yl)ethane-1,2-diamine is an organic compound with the molecular formula C10H22N2S. This compound features a thietane ring, which is a four-membered ring containing sulfur, attached to an ethane-1,2-diamine backbone. The presence of both ethyl and propyl groups on the nitrogen atoms adds to its structural complexity and potential reactivity.

Properties

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

N'-ethyl-N'-propyl-N-(thietan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H22N2S/c1-3-6-12(4-2)7-5-11-10-8-13-9-10/h10-11H,3-9H2,1-2H3

InChI Key

ALEKXNJPVULTSH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-propyl-N2-(thietan-3-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes:

    Formation of Thietane Ring: The thietane ring can be synthesized through the cyclization of a suitable precursor, such as 3-chloropropanethiol, under basic conditions.

    Attachment to Ethane-1,2-diamine: The thietane ring is then attached to ethane-1,2-diamine through nucleophilic substitution reactions. This step often requires the use of a strong base like sodium hydride (NaH) to deprotonate the amine, facilitating the nucleophilic attack on the thietane ring.

    Alkylation: The final step involves the alkylation of the nitrogen atoms with ethyl and propyl halides (e.g., ethyl bromide and propyl bromide) under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to potentially open the thietane ring and form linear amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the ethyl or propyl groups can be replaced by other alkyl or aryl groups using appropriate alkylating agents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., ethyl bromide, propyl bromide), strong bases (e.g., NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Linear amines

    Substitution: Various N-alkylated derivatives

Scientific Research Applications

N1-Ethyl-N1-propyl-N2-(thietan-3-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.

    Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions in biological systems.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities, due to the presence of the thietane ring.

    Industry: Utilized in the development of new materials, such as polymers and resins, where the unique structural features of the compound can impart desirable properties.

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-propyl-N2-(thietan-3-yl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its nitrogen and sulfur atoms, forming coordination complexes with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-Ethyl-N1-propyl-N2-(thiolan-3-yl)ethane-1,2-diamine: Similar structure but with a thiolane ring instead of a thietane ring.

    N1-Ethyl-N1-propyl-N2-(thiophen-3-yl)ethane-1,2-diamine: Contains a thiophene ring, which is a five-membered ring with sulfur.

    N1-Ethyl-N1-propyl-N2-(pyrrolidin-3-yl)ethane-1,2-diamine: Features a pyrrolidine ring, a five-membered ring with nitrogen.

Uniqueness

N1-Ethyl-N1-propyl-N2-(thietan-3-yl)ethane-1,2-diamine is unique due to the presence of the thietane ring, which is less common compared to other sulfur-containing rings like thiolane or thiophene. This structural feature can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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